molecular formula C13H12BFO3 B1273113 2-Benzyloxy-4-fluorophenylboronic acid CAS No. 848779-87-3

2-Benzyloxy-4-fluorophenylboronic acid

Cat. No. B1273113
M. Wt: 246.04 g/mol
InChI Key: IFPQNCKVOQKEIU-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-fluorophenylboronic acid is a derivative of phenylboronic acid, which is a class of compounds known for their diverse applications in organic synthesis and potential biological activities. Phenylboronic acids and their derivatives, such as benzoxaboroles, have been extensively studied due to their ability to form stable complexes with diols and their utility as building blocks in various chemical reactions .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives can involve various strategies. For instance, the synthesis of a frustrated benzoxaborole derivative was achieved through an optimized seven-step process, which resulted in a compound that resisted cyclization due to unfavorable geometry . Similarly, benzosiloxaboroles were synthesized through halogen-lithium exchange reactions followed by silylation or boronation, demonstrating the versatility of phenylboronic acid derivatives in synthetic chemistry . The synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of a related phenylboronic acid further exemplifies the reactivity of these compounds .

Molecular Structure Analysis

Phenylboronic acids can undergo tautomeric rearrangements to form benzoxaboroles, as evidenced by X-ray analyses showing diverse solid-state molecular structures ranging from planar open forms to cyclic oxaborole derivatives . The structure of these compounds can significantly influence their reactivity and interaction with other molecules, as seen in the formation of hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

Phenylboronic acids participate in various chemical reactions. For example, they can catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . They also engage in cascade reactions with arylboronic acids to construct complex molecular skeletons with high selectivity . The reactivity with secondary amines can lead to the formation of benzoxaboroles or boroxins, depending on the amine's structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their molecular structure. For instance, the presence of a B–O–Si linkage in benzosiloxaboroles increases their Lewis acidity compared to their benzoxaborole analogs, enhancing their affinity for diols and bioactivity . The tautomeric equilibrium between phenylboronic acids and benzoxaboroles can be studied using variable-temperature 1H NMR spectroscopy, providing insights into the equilibrium constants and thermodynamics of the process .

Scientific Research Applications

2-Benzyloxy-4-fluorophenylboronic Acid is a chemical compound with the molecular formula C13H12BFO3 . It’s a white crystalline powder with a melting point of 116°C . This compound is used in various scientific fields, particularly in organic synthesis .

One of the main applications of 2-Benzyloxy-4-fluorophenylboronic Acid is in cross-coupling reactions . Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst. In the case of 2-Benzyloxy-4-fluorophenylboronic Acid, it can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Another potential application of this compound is in the synthesis of biologically active terphenyls . Terphenyls are a type of polyphenyl compound that have potential applications in various fields, including materials science and pharmaceuticals .

  • Preparation of Phenylboronic Catechol Esters This compound could potentially be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

  • Diastereoselective Synthesis of Trisubstituted Allylic Alcohols It could also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

  • Site-Selective Suzuki-Miyaura Arylation Reactions Another potential application is in site-selective Suzuki-Miyaura arylation reactions . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds.

  • Rh-Catalyzed Enantioselective Addition Reactions It could also be used in Rh-catalyzed enantioselective addition reactions . These reactions are used to form chiral molecules in an enantioselective manner.

  • Preparation of Phenylboronic Catechol Esters This compound could potentially be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

  • Diastereoselective Synthesis of Trisubstituted Allylic Alcohols It could also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

  • Site-Selective Suzuki-Miyaura Arylation Reactions Another potential application is in site-selective Suzuki-Miyaura arylation reactions . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds.

  • Rh-Catalyzed Enantioselective Addition Reactions It could also be used in Rh-catalyzed enantioselective addition reactions . These reactions are used to form chiral molecules in an enantioselective manner.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

2-Benzyloxy-4-fluorophenylboronic acid has potential applications in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It can also be used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes .

properties

IUPAC Name

(4-fluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQNCKVOQKEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382196
Record name 2-Benzyloxy-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4-fluorophenylboronic acid

CAS RN

848779-87-3
Record name (2-Benzyloxy-4-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848779-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxy-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzyloxy-4-fluorophenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Lücking, A Scholz, P Lienau, G Siemeister… - …, 2017 - Wiley Online Library
Selective inhibition of exclusively transcription‐regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY‐958, lead optimization efforts …
AK Cheung, B Hurley, R Kerrigan, L Shu, DN Chin… - 2018 - ACS Publications
Spinal muscular atrophy (SMA), a rare neuromuscular disorder, is the leading genetic cause of death in infants and toddlers. SMA is caused by the deletion or a loss of function mutation …
Number of citations: 114 pubs.acs.org
K Meyer, K Prelle, K Denner, U Bömer, M Schäfer… - researchgate.net
Selective inhibition of exclusively transcription-regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY-958, lead optimization efforts …
Number of citations: 0 www.researchgate.net

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